molecular formula C5H8N2OS B159642 1,3-Dimethyl-2-thiohydantoin CAS No. 1801-62-3

1,3-Dimethyl-2-thiohydantoin

Cat. No. B159642
CAS RN: 1801-62-3
M. Wt: 144.2 g/mol
InChI Key: GKWNLFPHQCFFQJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-thiohydantoin is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.19 . It is a solid substance with a pale orange color .


Synthesis Analysis

The synthesis of 2-thiohydantoin derivatives, including 1,3-Dimethyl-2-thiohydantoin, is typically achieved by heating a mixture of thiourea and an α-amino acid . This method offers the advantages of simplicity, low cost, easy work-up, and scalability .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-2-thiohydantoin consists of a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Two methyl groups are attached to one of the nitrogen atoms .


Physical And Chemical Properties Analysis

1,3-Dimethyl-2-thiohydantoin has a melting point of 93°C . It is a solid substance with a pale orange color .

Scientific Research Applications

Application 1: Anti-Inflammatory Drugs

  • Summary of the Application: 1,3-Disubstituted-2-thiohydantoin analogues, which include 1,3-Dimethyl-2-thiohydantoin, have been developed with potent anti-inflammatory activity. These compounds are being studied for their potential in treating autoimmune diseases like type I diabetes, rheumatoid arthritis, bullous pemphigoid, paraneoplastic pemphigoid, and multiple sclerosis .
  • Methods of Application: The compounds were synthesized and their anti-inflammatory activity was assessed against the murine leukemia cell line (RAW264.7). The study evaluated the cytotoxicity activity and their potency to prevent nitric oxide (NO) production .
  • Results or Outcomes: The study revealed that 1,3-disubstituted-2-thiohydantoin could be considered as a promising scaffold for the development of potent anti-inflammatory agents .

Application 2: Intermediate in Organic Synthesis

  • Summary of the Application: Thiohydantoins and their derivatives, including 1,3-Dimethyl-2-thiohydantoin, have been used as intermediates and reagents in organic synthesis. They are involved in the structure of many natural and synthetic molecules .
  • Methods of Application: The nature of substituents on the heterocyclic ring affects the biological activity of these compounds. Position 5 in the five-membered ring 2-thiohydantoin is the nucleophilic centre, therefore, several biologically active 5-substituents 2-thiohydantoin derivatives can be prepared by condensation reaction at this position with various aldehydes .
  • Results or Outcomes: The review aims to place each work in the context of its contribution to understanding the significance of thiohydantoins and their derivatives .

Application 3: Anticonvulsant Drugs

  • Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have shown useful pharmacological activities such as anticonvulsant properties .
  • Methods of Application: The compounds were synthesized and their anticonvulsant activity was assessed using various in vivo and in vitro models .
  • Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent anticonvulsant agents .

Application 4: Antiarrhythmic Drugs

  • Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have shown useful pharmacological activities such as antiarrhythmic properties .
  • Methods of Application: The compounds were synthesized and their antiarrhythmic activity was assessed using various in vivo and in vitro models .
  • Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent antiarrhythmic agents .

Application 5: Herbicidal Properties

  • Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have been used for their herbicidal properties .
  • Methods of Application: The compounds were synthesized and their herbicidal activity was assessed using various in vivo and in vitro models .
  • Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent herbicides .

Application 6: Antitumor Drugs

  • Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have shown useful pharmacological activities such as antitumor properties .
  • Methods of Application: The compounds were synthesized and their antitumor activity was assessed using various in vivo and in vitro models .
  • Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent antitumor agents .

Application 7: Antiandrogen Drugs

  • Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have shown useful pharmacological activities such as antiandrogen properties .
  • Methods of Application: The compounds were synthesized and their antiandrogen activity was assessed using various in vivo and in vitro models .
  • Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent antiandrogen agents .

Application 8: Immunomodulators

  • Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have shown useful pharmacological activities such as immunomodulatory properties .
  • Methods of Application: The compounds were synthesized and their immunomodulatory activity was assessed using various in vivo and in vitro models .
  • Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent immunomodulators .

Safety And Hazards

1,3-Dimethyl-2-thiohydantoin is classified under the GHS07 hazard class. It carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

1,3-Disubstituted-2-thiohydantoin, a class of compounds that includes 1,3-Dimethyl-2-thiohydantoin, has been suggested as a promising scaffold for the development of potent anti-inflammatory agents . This indicates potential future directions in the medicinal applications of these compounds.

properties

IUPAC Name

1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWNLFPHQCFFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395527
Record name 1,3-Dimethyl-2-thiohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-thiohydantoin

CAS RN

1801-62-3
Record name 1,3-Dimethyl-2-thiohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HC Carrington, WS Waring - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… Similar experiments with thiourea and its derivatives led to 5 : 5-diphenyl-, 5 : 5-diphenyl-3-methyl-, and 5 : 5-diphenyl-1 : 3-dimethyl-2-thiohydantoin, and it was also shown that …
Number of citations: 33 pubs.rsc.org
JE Scott, G Henderson - Biochemical Journal, 1968 - portlandpress.com
1. 2-Thiohydantoins are reduced by borohydrides to 4(5)-hydroxyimidazolidine-2-thiones, which eliminate water in acid to form imidazole-2-thiones. Both steps take place in mild …
Number of citations: 31 portlandpress.com
AI Khodair, SB Bakare, MK Awad… - Journal of …, 2022 - Wiley Online Library
A novel series of S‐alkylated, N‐alkylated, and N‐glycosylated 2‐thiohydantoin derivatives were synthesized via the reaction of (E)‐5‐(arylidene)‐1‐phenyl‐2‐thiohydantoins 5a–d with …
Number of citations: 5 onlinelibrary.wiley.com
RA Jeffreys - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… provided two dyes, One was a 2-thiohydantoin dimethinmerocyanine (IX; R = R’ = Me), the structure being confirmed by an alternative synthesis from 1 : 3-dimethyl-2-thiohydantoin (…
Number of citations: 3 pubs.rsc.org
EK Beloglazkina, AG Majouga, EA Manzhelii… - Review Journal of …, 2011 - Springer
Data published in the past decade on the methods of synthesis of 2-thiohydantoins and 2-alkylthio-3,5-dihydro-4H-imidazol-4-ones are reviewed. Methods used to introduce various …
Number of citations: 2 link.springer.com
A TAKAMIZAWA, K HIRAI, S MATSUMOTO… - Chemical and …, 1969 - jstage.jst.go.jp
Thiamine and related thiazolium ylids react with alkyl isothiocyanates to give spiro-(perhydrofuro [2, 3-d] thiazole-2, 4'-imidazolidine) derivatives (IIa-i) involving two step cycloaddition. …
Number of citations: 6 www.jstage.jst.go.jp
GE Ficken, JD Kendall - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
1538 Ficken and Kendall: The Reactivity of the reaction (preceding paper), and a similar temperature was used in the examples described by Hamer et aL, 3 compound (I) underwent a …
Number of citations: 18 pubs.rsc.org
AM Aleem, W Kang, S Lin, M Milad… - ACS Chemical …, 2023 - ACS Publications
Necrostatin-1 blocks ferroptosis via an unknown mechanism and necroptosis through inhibition of receptor-interacting protein kinase-1 (RIP1). We report that necrostatin-1 suppresses …
Number of citations: 3 pubs.acs.org
R Twele, W Kern, G Spiteller - Xenobiotica, 1983 - Taylor & Francis
1. 2-Mercapto-1-methyl-5-methylmercapto-imidazole (13) was found in urine samples of man and rat after intake of thiamazole (1). 2. It is assumed that the metabolite is produced via a …
Number of citations: 5 www.tandfonline.com

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